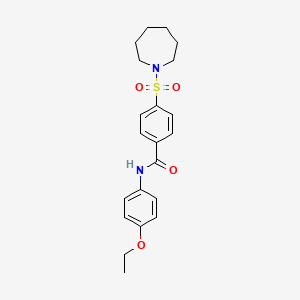

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

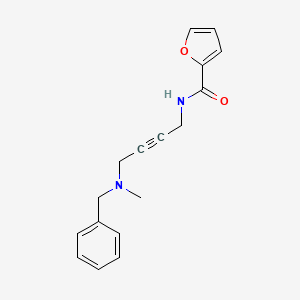

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as AEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Biodegradation Potential

One study focuses on the synthesis and in vitro biodegradation of poly(ether-ester) azo polymers, which could be relevant for understanding the biodegradability and potential environmental impact of compounds with similar azo and sulfonyl functional groups (Samyn et al., 1995). These polymers were evaluated for their degradation in the presence of azoreductase, highlighting their potential use in colon-specific drug delivery systems.

Molecular Interactions and Reaction MechanismsAnother area of research involves the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, which provides insights into the synthesis of complex heterocyclic compounds (Danilyuk et al., 2016). This study explores cyclization reactions that could be pertinent to synthesizing compounds with similar structural features to "4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide."

Photoresponsive Materials and Drug Delivery

Research on photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media demonstrates the application of azo compounds in creating stimuli-responsive drug delivery systems (Gong et al., 2008). Such materials can undergo reversible structural changes upon exposure to light, enabling controlled drug release.

Protein Kinase B (PKB) Inhibition for Therapeutic Applications

A study on the structure-based optimization of novel azepane derivatives as PKB inhibitors highlights the therapeutic potential of azepane-containing compounds (Breitenlechner et al., 2004). These compounds were designed to address plasma instability issues of previous drug candidates, showcasing the importance of chemical modifications for improving drug properties.

Ionic Liquids for Green Chemistry

The synthesis of azepanium ionic liquids from azepane offers a glimpse into the creation of new families of room-temperature ionic liquids for potential applications in green chemistry and industrial processes (Belhocine et al., 2011). These ionic liquids could mitigate disposal issues related to diamine production byproducts.

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-2-27-19-11-9-18(10-12-19)22-21(24)17-7-13-20(14-8-17)28(25,26)23-15-5-3-4-6-16-23/h7-14H,2-6,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEOYCCPNBJZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)

![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2419129.png)

![3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419135.png)